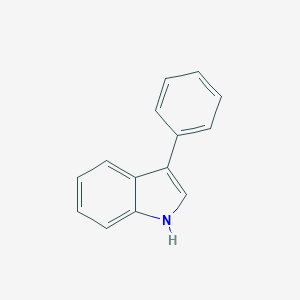

3-Phenyl-1H-indole

概要

説明

3-Phenyl-1H-indole is an organic compound with the molecular formula C14H11N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles, both natural and synthetic, exhibit a wide range of biological activities and are crucial in various fields such as chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with acetophenone under acidic conditions to form this compound . Another method involves the cyclization of N-phenylhydrazones with appropriate catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: 3-Phenyl-1H-indole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert it into indoline derivatives.

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.

Major Products Formed:

Oxidation: Indole-3-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitro-substituted indoles.

科学的研究の応用

Synthesis of 3-Phenyl-1H-Indole

The synthesis of this compound typically involves palladium-catalyzed C-H functionalization methods. For instance, a study reported using palladium(II) acetate in a catalytic system to achieve regioselective synthesis with yields ranging from 10% to 77% . This method allows for the incorporation of various substituents on the phenyl ring, which can influence the biological activity of the resulting compounds.

Antimycobacterial Activity

One of the most promising applications of this compound is its activity against Mycobacterium tuberculosis (Mtb). Research indicates that this compound exhibits significant antimycobacterial properties, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 18.2 µM . Notably, these compounds have shown efficacy against multidrug-resistant strains of Mtb without cross-resistance to first-line drugs, making them potential candidates for new anti-tuberculosis therapies.

Table 1: Antimycobacterial Activity of Selected this compound Derivatives

| Compound | MIC (µM) | Toxicity (CC50) | Genotoxicity |

|---|---|---|---|

| 3r | 18.2 | >30 | No |

| 3h | 28.0 | <30 | No |

| 3f | 84.3 | <30 | No |

*CC50 refers to the concentration required to reduce cell viability by 50% .

Anticancer Properties

In addition to its antimycobacterial effects, this compound has been studied for its anticancer potential. Various derivatives have shown promising results in inhibiting the proliferation of cancer cell lines, including leukemia and solid tumors. For instance, a derivative exhibited an IC50 value in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

Case Study: Anticancer Activity Evaluation

A study evaluated a series of this compound derivatives for their cytotoxic effects on human cancer cell lines using assays that measure cell viability and apoptosis induction. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways . These findings suggest that modifications to the indole structure can enhance anticancer activity.

Safety Profile and Toxicity

Safety assessments are crucial in evaluating new therapeutic agents. The studies conducted on this compound derivatives revealed a favorable safety profile, with many compounds showing no significant genotoxicity or cytotoxicity at effective concentrations . For example, compound 3r demonstrated no DNA damage in HepG2 cells at concentrations up to its MIC .

作用機序

The mechanism of action of 3-Phenyl-1H-indole involves its interaction with various molecular targets. It can bind to DNA and proteins, affecting their function and activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

類似化合物との比較

Indole: The parent compound of 3-Phenyl-1H-indole, widely found in nature and used in various applications.

2-Phenylindole: Another phenyl-substituted indole with similar properties but different reactivity and applications.

Indole-3-acetic acid: A plant hormone with significant biological activity.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

3-Phenyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimycobacterial and anticancer agent. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and safety profiles.

Antimycobacterial Activity

Recent studies have demonstrated that this compound exhibits notable activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A key study synthesized a series of 3-phenyl-1H-indoles and evaluated their antimycobacterial properties. The compound 3r was identified as particularly effective, with a Minimum Inhibitory Concentration (MIC) of 8.4 µM against the drug-susceptible H37Rv strain and notable activity against multidrug-resistant strains without cross-resistance to first-line drugs .

The antimycobacterial action of this compound appears to be time-dependent rather than concentration-dependent. Time-kill studies indicated that at concentrations near the MIC, 3r maintained bacterial counts significantly lower than controls over a period of 21 days. The Minimum Bactericidal Concentration (MBC) was determined to be 40 µM, effectively reducing viable cell counts to undetectable levels by day 21 .

Cytotoxicity and Safety Profile

While evaluating the cytotoxic effects on mammalian cells (HepG2 and Vero), it was found that 3r exhibited minimal toxicity at concentrations below 30 µM, suggesting a favorable safety profile for further development . Genotoxicity assessments using the alkaline comet assay indicated no significant DNA damage at evaluated concentrations, further supporting its potential as a therapeutic agent .

Anticancer Activity

In addition to its antimycobacterial properties, this compound derivatives have been investigated for their anticancer activities. A study synthesized various derivatives, including furanyl- and thiophenyl-substituted compounds, which were evaluated for their antiproliferative effects against a panel of human cancer cell lines (NCI60). Among these, derivative 6i showed promising cytotoxicity with an LC50 value of 71 nM against COLO 205 colon cancer cells and induced apoptosis in MDA-MB-231 triple-negative breast cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications on the indole structure significantly influence biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhanced lipophilicity and antimycobacterial activity compared to other substituents . Table 1 summarizes key findings related to various derivatives of this compound:

| Compound | MIC (µM) | LC50 (nM) | Activity Type |

|---|---|---|---|

| 3r | 8.4 | - | Antimycobacterial |

| 6i | - | 71 | Anticancer (Colon) |

| 6j | - | 75 | Anticancer (Melanoma) |

| 6k | - | 259 | Anticancer (Breast) |

特性

IUPAC Name |

3-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNGTBLWFCRXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164538 | |

| Record name | 3-Phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-16-1 | |

| Record name | 3-Phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1504-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7676CPK41G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3-Phenylindole has a molecular formula of C14H11N and a molecular weight of 193.24 g/mol. []

ANone: Yes, 13C NMR spectral data for 3-phenylindole and various derivatives is available, revealing insights into the electronic environment of the carbon atoms within the molecule. [] Mass spectral fragmentation patterns have also been investigated for 3-phenylindole and related compounds. [, ]

ANone: Several methods for synthesizing 3-phenylindole and its derivatives have been explored. One approach involves the pyrolysis of 1,4-diphenyl-1,2,3-triazole, which yields 1-, 2-, and 3-phenylindole. [] Another method uses the reaction of phenylsulfonylcarbanion with 2-aminobenzophenone. [] Additionally, 3-phenylindole can be obtained through the flash-vacuum pyrolysis of 1-styrylbenzotriazole, followed by isomerization. []

ANone: Yes, 3-phenylindole can be brominated by 1-bromoindoles and 3-bromoindolenines, which act as brominating agents. []

ANone: Yes, 3-phenylindole has been used as a starting material for synthesizing various heterocyclic compounds, including benzodiazepines and benzotriazepines. [, ] It has also been utilized in the synthesis of pyrroloquinolines as indole analogs of flavonols. []

ANone: Research suggests that 3-phenylindole demonstrates antimicrobial activity, particularly against fungi. It has been found to interact with phospholipids in fungal mycelia membranes, leading to a strong inhibition of phosphate uptake. [] Additionally, 3-phenylindole derivatives have shown promise as 5-hydroxytryptamine (serotonin) antagonists. []

ANone: While not directly studied for antidepressant activity, 3-phenylindole serves as a structural basis for binodaline, a compound that inhibits the uptake of biogenic amines like noradrenaline, serotonin, and dopamine. This uptake inhibition is a mechanism of action shared by many antidepressant medications. [, , ]

ANone: 3-Phenylindole exhibits lower reactivity compared to 1,3-dimethylindole and 1-benzyl-3-methyl-indole when reacting with arylsulfonyl azides. While the latter two compounds readily form 2-arylsulfonylaminoindoles, 3-phenylindole yields crystalline material with only one azide. []

ANone: Studies using bilayer lipid membranes have demonstrated that 3-phenylindole significantly impacts ion transport. It increases conductivity induced by lipophilic cations and positively charged complexes while decreasing conductivity induced by lipophilic anions. These changes are attributed to alterations in both the electrostatic and non-electrostatic properties of the bilayer membrane. []

ANone: Research indicates that 3-phenylindole significantly influences the electrostatic surface potential (ΔV) of lipid monolayers. This impact is related to the bending of surfactant chains within the monolayer, which alters the orientation of water molecules and subsequently affects ΔV. The presence of 3-phenylindole within the monolayer further modifies ΔV, likely due to its own dipole moment and its interaction with lipid polar heads. []

ANone: Modifying the structure of 3-phenylindole, such as introducing substituents at different positions, can significantly impact its biological activity. For instance, adding specific side chains to the 1-amino-3-phenylindole scaffold has led to the development of compounds like binodaline with antidepressant-like properties. [] In another study, the regioselectivity of the Larock heteroannulation reaction using alkylphenylacetylene derivatives was found to be influenced by the size of the alkyl group, with larger groups favoring 2-alkyl-3-phenylindole products. []

ANone: While much of the research on 3-phenylindole focuses on its pharmaceutical potential, it has been identified as a component of cigarette smoke, though the implications of this finding require further investigation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。